N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
Overview
Description
N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.08883226 g/mol and the complexity rating of the compound is 382. The solubility of this chemical has been described as >39.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Activities
A series of novel compounds, including derivatives similar to N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine, have been synthesized and evaluated for their antibacterial and antifungal properties. These studies highlight the potential of such compounds in developing new antimicrobial agents. For example, Srinivas et al. (2008) synthesized methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, showcasing their biological potency through antibacterial and antifungal evaluations (Srinivas, Nagaraj, & Reddy, 2008). Similarly, Rawat and Mehra (2016) synthesized new 1,3-di methyl substituted guanidines, demonstrating their potential antibacterial and antifungal activity (Rawat & Mehra, 2016).
Anticancer Activity
Refaat (2010) reported on the synthesis of various 2-substituted benzimidazole derivatives, including compounds with structural similarities to this compound, showing significant in vitro anticancer activity against several human cancer cell lines (Refaat, 2010). These findings suggest the potential utility of such compounds in cancer therapy, opening avenues for further research in this domain.
Antitubercular and Antimicrobial Agents
The development of antitubercular and antimicrobial agents is another area of interest. Samadhiya et al. (2014) synthesized derivatives of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole and evaluated their antibacterial, antifungal, and antitubercular activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014). This research contributes to the growing body of evidence supporting the role of thiazolidinone derivatives in the fight against microbial infections and tuberculosis.
Future Directions
Properties
IUPAC Name |
2-[5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazol-2-yl]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-2-4-8(5-3-7)6-9-10(17)15-12(18-9)16-11(13)14/h2-5,9H,6H2,1H3,(H4,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYQGOHZDCZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N=C(S2)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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